molecular formula C24H24FNO2 B2474512 N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-(2-fluorophenyl)propanamide CAS No. 1795296-21-7

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-(2-fluorophenyl)propanamide

Cat. No.: B2474512
CAS No.: 1795296-21-7
M. Wt: 377.459
InChI Key: SCJMKOIXSYZGKE-UHFFFAOYSA-N
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Description

N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-3-(2-fluorophenyl)propanamide is a complex organic compound that features a biphenyl group, a hydroxypropyl group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-3-(2-fluorophenyl)propanamide typically involves multiple steps, including the formation of the biphenyl and fluorophenyl intermediates, followed by their coupling and subsequent functionalization. Common synthetic routes may involve:

    Formation of Biphenyl Intermediate: This can be achieved through Suzuki coupling reactions where a boronic acid derivative of one phenyl ring reacts with a halogenated phenyl ring in the presence of a palladium catalyst.

    Formation of Fluorophenyl Intermediate: This step may involve the fluorination of a phenyl ring using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Coupling and Functionalization: The biphenyl and fluorophenyl intermediates are then coupled, and the resulting product is further functionalized to introduce the hydroxypropyl and propanamide groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-3-(2-fluorophenyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-3-(2-fluorophenyl)propanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Materials Science: Its unique structural properties make it a candidate for the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-3-(2-fluorophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl and fluorophenyl groups may facilitate binding to hydrophobic pockets, while the hydroxypropyl and propanamide groups can form hydrogen bonds with amino acid residues. This interaction can modulate the activity of the target protein, leading to a biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Fluorophenyl)-2-hydroxy-N-methylpropanamide
  • 2-([1,1’-biphenyl]-4-yloxy)-N-(2-fluorophenyl)propanamide

Uniqueness

N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-3-(2-fluorophenyl)propanamide is unique due to the presence of both biphenyl and fluorophenyl groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds that may lack one or more of these functional groups.

Properties

IUPAC Name

3-(2-fluorophenyl)-N-[2-hydroxy-2-(4-phenylphenyl)propyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FNO2/c1-24(28,17-26-23(27)16-13-20-9-5-6-10-22(20)25)21-14-11-19(12-15-21)18-7-3-2-4-8-18/h2-12,14-15,28H,13,16-17H2,1H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJMKOIXSYZGKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CCC1=CC=CC=C1F)(C2=CC=C(C=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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